molecular formula C9H7ClN2 B1524408 6-Chloroquinolin-3-amine CAS No. 1051372-60-1

6-Chloroquinolin-3-amine

Cat. No.: B1524408
CAS No.: 1051372-60-1
M. Wt: 178.62 g/mol
InChI Key: WYZRXBMUTJXYLD-UHFFFAOYSA-N
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Description

6-Chloroquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroquinoline.

    Amination Reaction: The 6-chloroquinoline undergoes an amination reaction where an amino group is introduced at the 3rd position. This can be achieved using reagents such as ammonia or amines under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance the reaction rate.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

6-Chloroquinolin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

    6-Chloroquinoline: Lacks the amino group at the 3rd position.

    3-Aminoquinoline: Lacks the chlorine atom at the 6th position.

    6-Fluoroquinolin-3-amine: Contains a fluorine atom instead of chlorine at the 6th position.

Uniqueness: 6-Chloroquinolin-3-amine is unique due to the presence of both the chlorine atom at the 6th position and the amino group at the 3rd position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZRXBMUTJXYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680187
Record name 6-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051372-60-1
Record name 6-Chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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